Cas no 86724-13-2 (1H-Imidazole-2,4-dicarboxylic acid, diethyl ester)

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester structure
86724-13-2 structure
Produktname:1H-Imidazole-2,4-dicarboxylic acid, diethyl ester
CAS-Nr.:86724-13-2
MF:C9H12N2O4
MW:212.202582359314
MDL:MFCD26383096
CID:1119684
PubChem ID:11481268

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-Imidazole-2,5-dicarboxylic acid 2,5-diethyl ester
    • diethyl 1H-imidazole-2,4-dicarboxylate
    • diethyl 1H-imidazole-2,5-dicarboxylate
    • 1H-Imidazole-2,4-dicarboxylic acid, diethyl ester
    • Diethyl imidazole-2,4-dicarboxylate
    • 1H-Imidazole-2,4-dicarboxylic acid diethyl ester
    • 2,4-DIETHYL 1H-IMIDAZOLE-2,4-DICARBOXYLATE
    • 1H-Imidazole-2,4-dicarboxylic acid, diethyl ester (9CI)
    • 2,5-Diethyl 1H-imidazole-2,5-dicarboxylate (ACI)
    • AS-62101
    • SCHEMBL3809367
    • 86724-13-2
    • F53414
    • AKOS024450243
    • DTXSID30467248
    • DB-187071
    • MDL: MFCD26383096
    • Inchi: 1S/C9H12N2O4/c1-3-14-8(12)6-5-10-7(11-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11)
    • InChI-Schlüssel: GATNVKATWLZAGO-UHFFFAOYSA-N
    • Lächelt: O=C(C1NC(C(OCC)=O)=CN=1)OCC

Berechnete Eigenschaften

  • Genaue Masse: 212.07970687g/mol
  • Monoisotopenmasse: 212.07970687g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 15
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 244
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topologische Polaroberfläche: 81.3

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
D753504-100mg
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%
100mg
$135 2024-06-07
Cooke Chemical
M2510147-100mg
diethyl1H-imidazole-2,4-dicarboxylate
86724-13-2 95%
100mg
RMB 5416.00 2025-02-21
Chemenu
CM468340-100mg
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%+
100mg
$477 2023-01-19
Chemenu
CM468340-250mg
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%+
250mg
$874 2023-01-19
eNovation Chemicals LLC
D753504-500mg
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%
500mg
$260 2024-06-07
1PlusChem
1P004KPL-100mg
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%
100mg
$122.00 2024-04-21
Aaron
AR004KXX-100mg
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%
100mg
$86.00 2025-01-22
1PlusChem
1P004KPL-1g
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%
1g
$443.00 2024-04-21
1PlusChem
1P004KPL-250mg
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%
250mg
$199.00 2024-04-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H907462-100mg
diethyl 1H-imidazole-2,4-dicarboxylate
86724-13-2 95%
100mg
6,093.00 2021-05-17

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  30 min, rt; 3 h, rt
2.1 Reagents: Phosphinic acid ,  Sodium nitrite Solvents: Water ;  2 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, rt
Referenz
Preparative route to 2-ethoxycarbonylimidazole-4-phosphonate and diethyl imidazole-2,4-dicarboxylate
Vuilhorgne, Marc; et al, Journal of Heterocyclic Chemistry, 2003, 40(1), 159-162

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ,  Water ;  72 h, 59 psi, rt
1.2 Solvents: Ethanol ;  5 °C
2.1 Solvents: Ethanol ;  30 min, rt; 3 h, rt
3.1 Reagents: Phosphinic acid ,  Sodium nitrite Solvents: Water ;  2 h, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, rt
Referenz
Preparative route to 2-ethoxycarbonylimidazole-4-phosphonate and diethyl imidazole-2,4-dicarboxylate
Vuilhorgne, Marc; et al, Journal of Heterocyclic Chemistry, 2003, 40(1), 159-162

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Acetonitrile
2.1 Reagents: Sodium nitrite ,  Water Catalysts: Hypophosphorous acid Solvents: Water
3.1 Solvents: Ethyl acetate
Referenz
Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives
Brown, Tom; et al, Journal of the Chemical Society, 1983, (4), 809-11

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Acetonitrile
2.1 Reagents: Sodium nitrite ,  Water Catalysts: Hypophosphorous acid Solvents: Water
3.1 Solvents: Ethyl acetate
Referenz
Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives
Brown, Tom; et al, Journal of the Chemical Society, 1983, (4), 809-11

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Water Catalysts: Hypophosphorous acid Solvents: Water
2.1 Solvents: Ethyl acetate
Referenz
Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives
Brown, Tom; et al, Journal of the Chemical Society, 1983, (4), 809-11

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Isopropanol ;  20 min, 10 °C; 12 h, rt
1.2 Reagents: Potassium carbonate Solvents: tert-Butyl methyl ether ,  Water ;  5 °C
2.1 Solvents: Ethanol ;  30 min, rt; 3 h, rt
3.1 Reagents: Phosphinic acid ,  Sodium nitrite Solvents: Water ;  2 h, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, rt
Referenz
Preparative route to 2-ethoxycarbonylimidazole-4-phosphonate and diethyl imidazole-2,4-dicarboxylate
Vuilhorgne, Marc; et al, Journal of Heterocyclic Chemistry, 2003, 40(1), 159-162

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Phosphinic acid ,  Sodium nitrite Solvents: Water ;  2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, rt
Referenz
Preparative route to 2-ethoxycarbonylimidazole-4-phosphonate and diethyl imidazole-2,4-dicarboxylate
Vuilhorgne, Marc; et al, Journal of Heterocyclic Chemistry, 2003, 40(1), 159-162

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid
2.1 Solvents: Acetonitrile
3.1 Reagents: Sodium nitrite ,  Water Catalysts: Hypophosphorous acid Solvents: Water
4.1 Solvents: Ethyl acetate
Referenz
Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives
Brown, Tom; et al, Journal of the Chemical Society, 1983, (4), 809-11

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Solvents: Ethyl acetate
Referenz
Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives
Brown, Tom; et al, Journal of the Chemical Society, 1983, (4), 809-11

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Raw materials

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Preparation Products

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Verwandte Literatur

  • 1. Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives
    Tom Brown,Gordon Shaw,Graham J. Durant J. Chem. Soc. Perkin Trans. 1 1983 809
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